molecular formula C14H29NOSi B12611756 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile CAS No. 918422-65-8

5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile

Cat. No.: B12611756
CAS No.: 918422-65-8
M. Wt: 255.47 g/mol
InChI Key: VGTQOIUGMRFAFQ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile is a chemical compound with the molecular formula C14H29NOSi It is characterized by the presence of a hydroxyl group, a nitrile group, and a tri(propan-2-yl)silyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pentanenitrile Backbone: This can be achieved through the reaction of a suitable alkyl halide with a nitrile compound under basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydrolysis or oxidation reactions.

    Attachment of the Tri(propan-2-yl)silyl Group: This step involves the reaction of the intermediate compound with tri(propan-2-yl)silane under appropriate conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-4-[tri(methyl)silyl]pentanenitrile
  • 5-Hydroxy-4-[tri(ethyl)silyl]pentanenitrile
  • 5-Hydroxy-4-[tri(butyl)silyl]pentanenitrile

Uniqueness

5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

918422-65-8

Molecular Formula

C14H29NOSi

Molecular Weight

255.47 g/mol

IUPAC Name

5-hydroxy-4-tri(propan-2-yl)silylpentanenitrile

InChI

InChI=1S/C14H29NOSi/c1-11(2)17(12(3)4,13(5)6)14(10-16)8-7-9-15/h11-14,16H,7-8,10H2,1-6H3

InChI Key

VGTQOIUGMRFAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(CCC#N)CO

Origin of Product

United States

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